molecular formula C9H15ClN4 B11886176 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride

6-(Piperazin-1-yl)pyridin-2-amine hydrochloride

Cat. No.: B11886176
M. Wt: 214.69 g/mol
InChI Key: NGFWJVYBZRTNMO-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridin-2-amine hydrochloride (CAS: 1956318-00-5) is a heterocyclic organic compound with the molecular formula C₉H₁₅ClN₄ and a monoisotopic mass of 214.098524 Da . It consists of a pyridine ring substituted with an amine group at position 2 and a piperazine moiety at position 4. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

6-piperazin-1-ylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2,(H2,10,12);1H

InChI Key

NGFWJVYBZRTNMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

Standard Substitution Protocol

  • Reagents : 2,6-Dichloropyridine, piperazine (1.2–1.5 eq), potassium carbonate (2.0 eq).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions : 80–100°C for 12–24 hours.

  • Yield : 65–78% for 6-(piperazin-1-yl)pyridin-2-amine, with subsequent HCl salt formation achieving >95% purity.

Mechanistic Insight :
The reaction proceeds via SNAr (nucleophilic aromatic substitution), where piperazine displaces the chlorine at the 6-position of pyridine. Steric hindrance at the 2-position favors selectivity.

Industrial-Scale Optimization

  • Continuous Flow Reactors : Reduce reaction time to 4–6 hours by maintaining turbulent flow and precise temperature control (90°C).

  • Workup : Extraction with dichloromethane and crystallization from n-heptane yield the free base, which is treated with HCl in methanol to form the hydrochloride salt.

Condensation-Hydrolysis of N-Boc-Protected Intermediates

This two-step method minimizes side reactions and simplifies purification:

Boc Protection and Condensation

  • Step 1 : N-Boc-piperazine reacts with 2-chloropyridine derivatives in DMSO at 80–85°C with LiCl and triethylamine.

  • Intermediate : 1-(2-Pyridyl)-4-Boc-piperazine (yield: 85–93%).

Acidic Hydrolysis

  • Reagents : Hydrochloric acid (2–6 M) in methanol or water.

  • Conditions : 25–40°C for 1.5–3 hours.

  • Yield : 89–95% with ≤0.5% azo impurities.

Advantage : Boc protection prevents over-alkylation and facilitates crystallization, making this method suitable for high-purity batches.

Palladium-Catalyzed Cross-Coupling

For complex derivatives, coupling reactions enable functionalization:

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/XantPhos.

  • Substrate : 2-Amino-6-bromopyridine and piperazine.

  • Conditions : 110°C in toluene with Cs₂CO₃.

  • Yield : 70–82%.

Suzuki-Miyaura Coupling

  • Reagents : 6-Boronic ester-pyridin-2-amine and 1-(chlorophenyl)piperazine.

  • Catalyst : Pd(PPh₃)₄.

  • Solvent : THF/water (3:1).

  • Yield : 60–68%.

Reduction of Nitro Precursors

Nitro-to-amine reduction offers an alternative pathway:

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C in methanol.

  • Conditions : 25–50 psi H₂, 50°C.

  • Yield : 88–94%.

Sodium Sulfide Reduction

  • Reagents : Na₂S·9H₂O (2.0 eq), NH₄Cl (1.8 eq) in methanol/water.

  • Conditions : 70–80°C for 2 hours.

  • Impurity Control : Azo byproducts reduced to <0.1% using inorganic salts.

Industrial Process Design

Key Parameters for Scale-Up

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–80°CMinimizes decomposition
Solvent Ratio (DMF:H₂O)3:1Enhances solubility
Inorganic Salt (NH₄Cl)1.5–2.0 eqSuppresses azo impurities
Crystallization Solventn-Heptane/EtOAc (4:1)Improves crystal morphology

Case Study: 100 kg Batch

  • Steps :

    • Condensation of 2,6-dichloropyridine with piperazine in DMF (82% yield).

    • Reduction with Na₂S·9H₂O/NH₄Cl (94% yield, 99.5% purity).

    • Salt formation using HCl gas in methanol.

  • Output : 89 kg of pharmaceutical-grade product.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (d, J = 5.4 Hz, 1H), 6.92 (d, J = 8.1 Hz, 1H), 3.55–3.48 (m, 4H), 2.99–2.93 (m, 4H).

  • HRMS (ESI+) : m/z 178.23 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 4.91 min.

  • Impurity Profile : ≤0.1% azo compounds, ≤0.2% residual solvents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic Substitution7899.5High120
Condensation-Hydrolysis9599.8Moderate180
Pd-Catalyzed Coupling8298.5Low350
Nitro Reduction9499.3High140

Key Findings :

  • The condensation-hydrolysis route offers the highest purity but requires Boc-protection steps, increasing costs.

  • Sodium sulfide reduction is cost-effective for large-scale production but demands rigorous impurity profiling .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
One significant application of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is in the synthesis of anticancer agents. It has been identified as an impurity in Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is used for treating breast cancer . The compound's structure allows it to interact with biological targets associated with tumor growth and proliferation.

Reversal of Multidrug Resistance
Recent studies have highlighted the potential of piperazine-containing compounds, including this compound, to act as multidrug resistance (MDR) reversers. These compounds work by blocking efflux pumps that cancer cells utilize to expel chemotherapeutic agents, thereby enhancing the efficacy of existing treatments .

Antimicrobial Effects
Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies involving various synthesized piperazine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential use in developing new antibiotics .

Neuroprotective Effects
In neurological research, compounds similar to this compound have shown promise in models of Parkinson's disease. These compounds have been evaluated for their ability to improve motor function and reduce neurodegeneration in animal models . This indicates a potential application in treating neurodegenerative disorders.

Mechanistic Insights

Molecular Docking Studies
Computational studies using molecular docking techniques have provided insights into how this compound interacts with various biological targets. These studies suggest favorable binding interactions with key enzymes and receptors involved in disease pathways, supporting its role as a lead compound for further drug development .

Case Studies

Study Objective Findings
Study on MDR ReversersEvaluate the effectiveness of piperazine derivativesDemonstrated significant reversal of drug resistance in cancer cell lines
Antimicrobial Activity AssessmentTest efficacy against bacterial strainsShowed strong inhibition against Staphylococcus aureus and moderate activity against other strains
Neuroprotective EvaluationAssess effects on Parkinson's disease modelsImproved motor functions observed in treated animal models

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride and related compounds:

Compound Name Molecular Formula Core Structure Substituents Counterion Key Applications
This compound C₉H₁₅ClN₄ Pyridine -NH₂ (position 2), piperazine (position 6) HCl (1:1) Kinase inhibitors, antimicrobial agents
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ Pyrimidine -NH₂ (position 2), piperidine (position 6), -CH₃ (position 4) None Drug design for nucleic acid targets
6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride C₁₀H₁₇Cl₃N₄ Pyridine -NH₂ (position 2), piperidine (position 6) 3 HCl High-solubility intermediates
2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride C₁₀H₁₅ClN₈O Triazine -Cl (position 2), morpholine (position 4), piperazine (position 6) HCl (1:1) Anticancer agents, kinase inhibitors
6-(Piperazine-1-carbonyl)-1H-pyrimidine-2,4-dione hydrochloride C₉H₁₂ClN₅O₃ Pyrimidine-2,4-dione Piperazine-carbonyl (position 6) HCl (1:1) Enzyme inhibitors, antiviral agents

Key Differences and Implications

Core Heterocycle :

  • Pyridine (as in the target compound) is a six-membered ring with one nitrogen atom, enabling moderate π-π stacking interactions.
  • Pyrimidine (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) has two nitrogen atoms, enhancing hydrogen-bonding capacity and mimicking nucleic acid bases, which is advantageous for targeting DNA/RNA-associated enzymes .
  • Triazine (e.g., 2-Chloro-4-morpholinyl-triazine derivative) is highly electron-deficient, favoring interactions with electron-rich biological targets such as ATP-binding pockets in kinases .

Substituent Effects: Piperazine (two nitrogen atoms) increases polarity and hydrogen-bond donor/acceptor capacity compared to piperidine (one nitrogen). This improves solubility but may reduce membrane permeability . Morpholine (oxygen-containing) in triazine derivatives enhances hydrophilicity, while pyrazine (in imidazo[4,5-b]pyridine derivatives) introduces aromatic nitrogen for stronger π-π interactions .

Counterion Impact: Monohydrochloride salts (e.g., target compound) balance solubility and hygroscopicity. Trihydrochloride salts (e.g., 6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride) maximize aqueous solubility but may complicate formulation due to hygroscopicity .

Biological Activity :

  • Piperazine-containing compounds are prevalent in kinase inhibitors (e.g., imidazo[4,5-b]pyridine derivatives in ) due to their ability to occupy hydrophobic pockets and form hydrogen bonds .
  • Piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are often explored for antimicrobial activity, leveraging their balanced lipophilicity .

Biological Activity

6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a pyridine moiety, which is known to enhance its interaction with biological targets. The hydrochloride form increases solubility, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It acts as a ligand in receptor binding studies, modulating various signaling pathways. Notably, it has been shown to inhibit certain enzyme activities, leading to therapeutic effects in several disease models .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial and viral strains, making it a candidate for developing new antimicrobial agents .
  • Antitumor Properties : Research indicates potential use in cancer therapy due to its ability to induce apoptosis in cancer cells .
  • Neurological Effects : The compound's interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and viruses
AntitumorInduces apoptosis in cancer cells
NeurologicalModulates neurotransmitter receptor activity

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound showed promising results with an EC50 value indicating potent activity. This finding supports its potential as a lead compound for tuberculosis treatment .

Case Study: Antitumor Activity

In vitro studies have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines. For instance, it was found to induce cell cycle arrest and promote apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in the piperazine and pyridine moieties can significantly alter potency and selectivity towards specific biological targets. Research has shown that certain substitutions enhance binding affinity and improve therapeutic efficacy .

Chemical Reactions Analysis

Acylation Reactions

The primary amine on the pyridine ring and secondary amines of the piperazine moiety undergo acylation with acyl halides or anhydrides. For example:

  • Reaction with Acetyl Chloride : Forms N-acetyl derivatives at both pyridine and piperazine sites.

  • Selectivity : The pyridine amine reacts preferentially under mild conditions due to higher nucleophilicity compared to the piperazine nitrogen .

Table 1: Representative Acylation Reactions

Acylating AgentSolventConditionsProduct(s)YieldSource
Acetic anhydrideDCMRT, 2 hMono-/di-acetylated derivatives75–85%
Benzoyl chlorideTHF0°C → RT, 4 hN-Benzoylpiperazine-pyridinamine68%

Alkylation Reactions

Alkylation occurs at the piperazine nitrogen or pyridine amine, depending on reaction conditions:

  • Piperazine Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Pyridine Amine Alkylation : Requires stronger bases (e.g., NaH) for efficient substitution .

Key Example :

  • Reaction with methyl iodide in methanol at 50°C yields N-methylpiperazine derivatives, with 90% conversion observed via HPLC .

a) Nitro Reduction

While not directly applicable to the compound itself, related precursors (e.g., nitro-substituted pyridines) are reduced to amines using sodium sulfide (Na₂S) or catalytic hydrogenation. For instance:

  • Compound III → IV : Reduction of a nitro intermediate to 6-(piperazin-1-yl)pyridin-2-amine using Na₂S·9H₂O in methanol at 70–80°C .

b) Oxidation

  • N-Oxidation : Treatment with hydrogen peroxide forms N-oxide derivatives, though this reaction is less common for piperazine compared to tertiary amines .

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions, forming stable complexes:

  • Cadmium(II) Complexes : Synthesized with Schiff-base ligands containing piperazine, confirmed via X-ray crystallography .

Table 2: Metal Coordination Examples

Metal IonLigand SystemApplicationSource
Cd²⁺Macrocyclic Schiff baseStructural studies
Pd²⁺BINAP ligandCatalytic cross-coupling

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

  • Buchwald–Hartwig Amination : Reacts with aryl halides in the presence of Pd(OAc)₂/BINAP to form biaryl amines .

  • Conditions : 100°C in 4-methyl-2-pentanone with cesium carbonate as base .

Inhibition of Azo Impurities

During synthesis, inorganic salts (e.g., NH₄Cl) suppress azo compound formation (e.g., impurity V) during nitro reductions:

  • Mechanism : Salts stabilize reactive intermediates, reducing dimerization .

  • Optimized Conditions : 1.8 eq NH₄Cl reduces azo impurities to <1% .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride?

To maximize yield, focus on reaction stoichiometry (e.g., molar ratios of pyridine and piperazine derivatives), solvent selection (polar aprotic solvents like DMF or acetonitrile are common), and purification methods. For example, recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient of methanol in dichloromethane can achieve >85% purity . Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate:hexane 1:1) and confirm final product identity using LC-MS (expected [M+H]+ at m/z 225.12 for C₇H₁₄Cl₂N₄) .

Q. How can researchers validate the purity of this compound?

Use a combination of:

  • HPLC : Employ a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time should be consistent with reference standards .
  • Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C: 37.36%, H: 5.82%, N: 24.89% for C₇H₁₄Cl₂N₄) .
  • Titration : Quantify chloride content via argentometric titration to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound?

Conflicting NMR signals may arise from tautomerism or solvent interactions. For example:

  • Proton NMR : In D₂O, the piperazine protons (δ 2.8–3.5 ppm) may split due to chair-flip dynamics. Use variable-temperature NMR to observe coalescence at ~50°C .
  • Carbon NMR : The pyridin-2-amine carbons (C2: δ 155–160 ppm, C6: δ 95–100 ppm) should match X-ray crystallography data (e.g., bond angles of 120° for sp² hybridization) .
    Cross-validate with IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and mass spectrometry fragmentation patterns .

Q. What strategies are effective for analyzing degradation products or impurities in this compound?

  • Forced Degradation Studies : Expose the compound to heat (80°C, 48 hr), acid/base hydrolysis (0.1M HCl/NaOH, 24 hr), and oxidative stress (3% H₂O₂, 24 hr). Monitor degradation via HPLC-PDA to identify impurities (e.g., dechlorinated or oxidized derivatives) .
  • Impurity Profiling : Compare retention times and MS/MS spectra with known impurities like 2-(Piperazin-1-yl)pyrimidine (common in piperazine-containing APIs) . Use high-resolution mass spectrometry (HRMS) to confirm elemental compositions (e.g., [M+H]+ at m/z 163.1084 for C₆H₁₁N₄) .

Q. How can researchers address solubility challenges in biological assays?

  • Buffer Optimization : Prepare stock solutions in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS, pH 7.4) or ammonium acetate buffer (pH 6.5) for stability .
  • Co-solvency : Use cyclodextrins (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility while maintaining bioactivity .
  • Dynamic Light Scattering (DLS) : Confirm absence of aggregates (>500 nm particles) that may interfere with cellular uptake .

Q. What methods are recommended for studying the compound’s stability under storage conditions?

  • Long-Term Stability : Store lyophilized powder at −20°C under nitrogen. Monitor moisture content via Karl Fischer titration (<0.1% w/w) to prevent hydrochloride dissociation .
  • Accelerated Stability Testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months. Use HPLC to quantify degradation (acceptance criterion: <2% total impurities) .

Methodological Challenges & Data Contradictions

Q. How should researchers reconcile conflicting reports on the compound’s pKa and ionization behavior?

  • Experimental Determination : Use potentiometric titration (e.g., Sirius T3 instrument) in 0.15M KCl at 25°C. Expected pKa values: pyridin-2-amine (pKa ~4.5) and piperazine (pKa ~9.5) .
  • Computational Validation : Compare with DFT calculations (B3LYP/6-31G* basis set) to predict protonation states at physiological pH .

Q. What advanced techniques can elucidate the compound’s solid-state behavior?

  • X-Ray Powder Diffraction (XRPD) : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures (e.g., monoclinic P2₁/c space group) .
  • Thermogravimetric Analysis (TGA) : Detect dehydration events (weight loss ~5% at 100–150°C) and thermal decomposition (>200°C) .

Application in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Functionalization : The primary amine at C2 and piperazine N-H groups allow for alkylation, acylation, or coupling with boronic acids (e.g., Suzuki-Miyaura reactions) to generate analogs .
  • Case Study : It serves as an intermediate in synthesizing kinase inhibitors (e.g., Ribociclib analogs via tert-butyl carbamate protection) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during decomposition .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

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